5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a methyl group at the 5-position and a carbonitrile group at the 6-position
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-4-7-2-3-11-9(7)12-8(6)5-10/h2-4H,1H3,(H,11,12) |
InChI Key |
LZAPMNUNQRQQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-aminopyridine with malononitrile under acidic conditions to form 4-amino-3-cyanopyridine. This intermediate is then subjected to a cyclization reaction with an appropriate reagent, such as allyl acetoacetate, to yield the desired pyrrolo[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. Solvent selection, temperature control, and catalyst optimization are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer models.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester
- 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Uniqueness
5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy as a bioactive molecule in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
